N-(2,3,4-trifluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

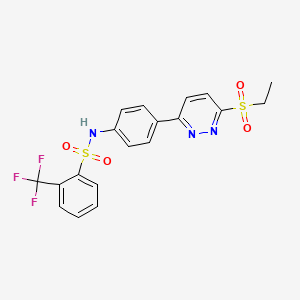

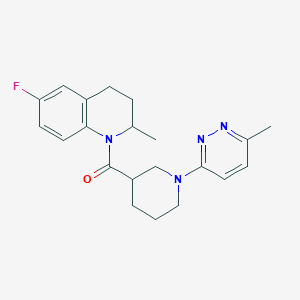

N-(2,3,4-Trifluorophenyl)acetamide is an organic compound with the molecular formula C8H6F3NO . It is also known by other names such as Acetamide, N-(2,3,4-trifluorophenyl)-, and 2,3,4-trifluoroacetanilide . It has an average mass of 189.135 Da and a monoisotopic mass of 189.040146 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 6 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom . The structure is characterized by the presence of a trifluorophenyl group attached to an acetamide group .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 189.13 .Applications De Recherche Scientifique

GPR119 Receptor Agonists

"N-(2,3,4-trifluorophenyl)acetamide" derivatives have been explored for their potential as GPR119 receptor agonists. This research involves the design and synthesis of compounds bearing a trifluorophenylacetamide group to achieve good potency while reducing lipophilicity and oxidative metabolism. These compounds are evaluated for their chemical stability and bioactivation potential, which is crucial in drug development for metabolic diseases like diabetes and obesity (Mascitti et al., 2011).

Antiplasmodial Properties

Compounds with the "this compound" moiety have also been synthesized and evaluated for their in vitro antiplasmodial properties. These compounds, particularly those with certain fluorophenyl groups, show biological activity against the Plasmodium falciparum strain, which is responsible for malaria. This research is significant for developing new antimalarial drugs (Mphahlele et al., 2017).

Photoinitiators and Hybrid Networks

Another application is in the development of photoinitiators and hybrid networks for material science. Research includes synthesizing novel compounds using "this compound" derivatives and studying their properties, such as absorption characteristics and thermal stability. These materials have potential applications in coatings and polymer matrices (Batibay et al., 2020).

Anticancer, Anti-Inflammatory, and Analgesic Activities

In medicinal chemistry, certain derivatives of "this compound" have been developed for their potential anticancer, anti-inflammatory, and analgesic properties. These compounds, particularly those with halogen substituents on the aromatic ring, have shown promising biological activities in preliminary studies. This research is key to discovering new therapeutic agents for treating various diseases (Rani et al., 2014).

Propriétés

IUPAC Name |

N-(2,3,4-trifluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c1-4(13)12-6-3-2-5(9)7(10)8(6)11/h2-3H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTIZYPWNFRADV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C=C1)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B2945860.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2945872.png)

![5-(isopentylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2945876.png)